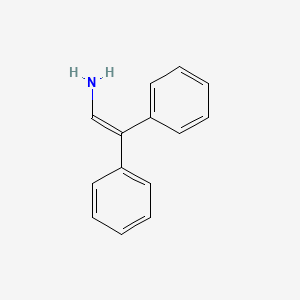

2,2-Diphenylethenamine

Description

Contextual Significance within Contemporary Organic Synthesis and Mechanistic Inquiry

2,2-Diphenylethenamine, a member of the vinylamine (B613835) or enamine class of compounds, holds a specialized yet significant position in modern organic chemistry. Enamines are recognized as versatile synthetic intermediates, primarily due to the nucleophilic character of their α-carbon, which allows for a variety of carbon-carbon bond-forming reactions. The presence of two phenyl groups on the β-carbon of this compound significantly influences its electronic properties and steric environment, making it a subject of interest for mechanistic studies. lookchem.com

Its structural framework is a key component in the synthesis of more complex molecules. For instance, it can serve as a precursor to various nitrogen-containing heterocycles and substituted amine derivatives. Research has demonstrated its role in reactions such as hydrogenations and cyclizations. lookchem.com The study of this compound and its derivatives contributes to a deeper understanding of reaction mechanisms, particularly those involving electron transfer processes and the behavior of nitrogen-containing intermediates. lookchem.comcam.ac.uk Mechanistic inquiries often focus on how the electronic and steric effects of the diphenyl groups modulate the reactivity of the enamine moiety, providing insights that can be applied to the design of new synthetic methodologies. mit.edursc.org

Historical Evolution of Vinylamine Chemistry and its Relation to this compound

The study of vinylamines, or enamines, has a rich history dating back to the early 20th century. Initially, simple enamines were found to be transient species, often unstable and readily tautomerizing to their more stable imine counterparts. dss.go.thresearchgate.net The development of enamine chemistry as a robust synthetic tool is largely credited to the pioneering work of Gilbert Stork in the 1950s, who demonstrated their utility as enolate equivalents for the alkylation and acylation of ketones and aldehydes.

The synthesis of the parent vinylamine was a long-standing challenge due to its instability. bilkent.edu.tr Early attempts to synthesize related structures often resulted in the isolation of imines or other rearrangement products. A notable development in the context of this compound was the re-examination of the platinum-catalyzed hydrogenation of 2,2-diphenyl-1-nitroethene. This reaction was initially reported to yield diphenylacetaldimine, but was later corrected to show the formation of this compound. lookchem.com This correction highlighted the subtle factors that govern the stability and isolation of vinylamines.

Over the decades, research has progressed from understanding the fundamental reactivity of simple enamines to synthesizing and exploring the chemistry of more complex and sterically hindered vinylamines like this compound. bilkent.edu.tracs.org This evolution has been driven by the need for more sophisticated building blocks in organic synthesis and a deeper desire to understand the intricate mechanisms governing their reactions. mdpi.com

Fundamental Structural Features and Electronic Configuration Relevant to Reactivity and Functionalization

The reactivity of this compound is intrinsically linked to its unique structural and electronic features. As an enamine, it possesses a carbon-carbon double bond conjugated with a nitrogen atom's lone pair of electrons. This conjugation increases the electron density at the α-carbon, rendering it nucleophilic.

Key Structural and Electronic Features:

p-π Conjugation: The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the C=C double bond. This delocalization is crucial to the characteristic nucleophilicity of the α-carbon.

Steric Hindrance: The two phenyl groups attached to the β-carbon create significant steric bulk. This can influence the approach of reagents, potentially leading to high regioselectivity in its reactions.

Electronic Influence of Phenyl Groups: The phenyl groups are electron-withdrawing by induction but can be electron-donating or withdrawing through resonance, depending on the reaction conditions and the nature of any substituents on the rings. This electronic interplay fine-tunes the reactivity of the double bond and the amino group. lookchem.com

The electronic configuration of the constituent atoms—carbon (1s²2s²2p²), nitrogen (1s²2s²2p³), and hydrogen (1s¹)—dictates the formation of the covalent bonds within the molecule. msu.eduiitk.ac.in The valence electrons of these atoms participate in the sigma and pi bonding framework, as well as the non-bonding lone pair on the nitrogen, which is central to the molecule's function as a nucleophile. pressbooks.pubwikipedia.org This configuration allows for the donation of electron density from the nitrogen to the carbon framework, a defining characteristic of enamine reactivity. savemyexams.com

Interactive Data Table: Key Properties of this compound and Related Compounds

This table summarizes some of the key physical and chemical properties of this compound and a closely related derivative.

| Property | Value (this compound) | Value (N-(2,2-diphenylethenyl)-2,2-diphenylethenamine) |

| Molecular Formula | C₁₄H₁₃N | C₂₈H₂₃N lookchem.com |

| Molecular Weight | 195.26 g/mol | 373.49 g/mol lookchem.com |

| Boiling Point | Not readily available | 536.7°C at 760 mmHg lookchem.com |

| Density | Not readily available | 1.095 g/cm³ lookchem.com |

| Refractive Index | Not readily available | 1.638 lookchem.com |

Overview of Key Research Trajectories and Scholarly Contributions Concerning this compound

Research involving this compound has primarily focused on its synthesis, characterization, and exploration of its reactivity as a synthetic intermediate. Scholarly work has often been part of broader investigations into the chemistry of enamines, imines, and related nitrogen-containing compounds. lookchem.comdss.go.th

Key Research Areas and Findings:

Synthesis and Stability: A significant contribution was the definitive synthesis of this compound from the hydrogenation of 2,2-diphenyl-1-nitroethene, which corrected earlier reports. lookchem.com Studies have also noted its tendency to tautomerize to the corresponding imine or participate in self-condensation reactions, such as the formation of bis(2,2-diphenylethen)amine under prolonged heating. lookchem.comdss.go.th

Mechanistic Studies: The compound has been a substrate in mechanistic studies aimed at understanding the behavior of enamines in various transformations. mit.edunih.gov Its derivatives have been used to probe the stereochemistry and electronic effects in reactions like hydrogenations and electrophilic aminations. rsc.org

Phosphorylation Reactions: The reactivity of enamines with phosphorus reagents has been explored. For instance, the reaction of N,N-diphenylethenamine with phosphorus pentachloride was studied to understand phosphorylation pathways, though the reaction led to resinification, indicating the compound's sensitivity to strong electrophiles. mdpi.com

Precursor to Complex Molecules: While specific, large-scale applications are not widely documented, its role as an intermediate in the synthesis of more complex structures, such as substituted amines and heterocyclic systems, is a recurring theme. lookchem.comrsc.org For example, N-substituted derivatives of this compound have been synthesized and subsequently reduced to form substituted ethanamines. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUTLJTFAJHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Derivatization Pathways of 2,2 Diphenylethenamine

Fundamental Reaction Chemistries of the Vinyleneamine Moiety

The vinyleneamine (or enamine) moiety is a versatile functional group characterized by the conjugation of a nitrogen lone pair with a carbon-carbon double bond. This electronic arrangement imparts a unique reactivity profile to the molecule, distinct from that of isolated amines or alkenes.

The reactivity of the vinyleneamine functional group is dominated by the electron-donating effect of the nitrogen atom. The lone pair of electrons on the nitrogen delocalizes into the π-system of the alkene, creating a resonance structure with a negative charge on the β-carbon. masterorganicchemistry.com This delocalization makes the β-carbon particularly electron-rich and, consequently, strongly nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity allows enamines to react with a wide range of electrophiles at the carbon atom. masterorganicchemistry.com In fact, the carbon of an enamine is generally a more potent base and nucleophile than the nitrogen of its corresponding saturated amine. masterorganicchemistry.com

While the β-carbon exhibits pronounced nucleophilic character, the nitrogen atom retains its fundamental amine basicity and nucleophilicity, capable of reacting with protons or other electrophiles. masterorganicchemistry.com However, protonation or alkylation at the nitrogen is often reversible, whereas alkylation at the β-carbon is typically irreversible. masterorganicchemistry.com The alkene portion, specifically the α-carbon, can act as an electrophilic center, particularly in reactions where the nitrogen atom is protonated or coordinated to a Lewis acid, which withdraws electron density. allen.inbyjus.com The electrophilic character of the system is also highlighted by its ability to react with strong nucleophiles under specific conditions.

The dual nature of the vinyleneamine moiety is summarized below:

Nucleophilic Center: The β-carbon of the alkene is the primary site of nucleophilic attack due to π-donation from the nitrogen lone pair. masterorganicchemistry.com

Nucleophilic/Basic Center: The nitrogen atom can act as a base or nucleophile, though this is often a competing and reversible pathway. masterorganicchemistry.com

Electrophilic Center: The α-carbon can be susceptible to nucleophilic attack, especially upon activation of the amine group. allen.in

The nucleophilicity of enamines has been quantified and shown to be significantly higher than that of corresponding enol ethers or simple alkenes, indicating a reactivity difference of several orders of magnitude. masterorganicchemistry.com

The pronounced nucleophilicity of the enamine's β-carbon makes it highly susceptible to alkylation reactions. When treated with alkyl halides, such as methyl iodide, 2,2-diphenylethenamine undergoes a C-alkylation to form a new carbon-carbon bond. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the enamine's β-carbon acts as the nucleophile. masterorganicchemistry.com The initial product of this alkylation is an iminium salt, which can then be hydrolyzed with aqueous acid to yield a ketone or aldehyde. masterorganicchemistry.com

Reductive amination is another key transformation related to amines. acsgcipr.org While typically describing the conversion of a carbonyl to an amine, the principles can be applied in reverse, where the enamine functionality can be seen as an intermediate in the alkylation of amines. acsgcipr.orgnih.gov Organo-catalyzed reductive alkylation methods often proceed through the formation of an imine or iminium intermediate, which is then reduced by a hydride donor. acsgcipr.org

| Reaction Type | Reagent | Product Type | Mechanism Highlight |

| C-Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Carbonyl (after hydrolysis) | The nucleophilic β-carbon of the enamine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com |

| Conjugate Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound (after hydrolysis) | The enamine adds to the β-carbon of the Michael acceptor. masterorganicchemistry.com |

| Electrophilic Amination | Electrophilic Amine Source | α-Amino Carbonyl (after hydrolysis) | A copper-catalyzed method allows for the electrophilic amination of related vinylaluminum species. rsc.org |

Phosphorus pentachloride (PCl₅) is a powerful chlorinating and dehydrating agent. wikipedia.orgvitalgroup.co.in While simple alkenes are generally unreactive towards PCl₅, the electron-rich double bond in enamines is susceptible to attack. mdpi.comquora.com The reaction of enamines with PCl₅ typically results in C-phosphorylation at the vinyl group. mdpi.comresearchgate.net

In the case of tertiary enamines, such as N,N-disubstituted vinylamines, phosphorus pentachloride can attack at two potential sites: the double bond and the carbonyl group in related enamides. mdpi.com However, research indicates the reaction proceeds at the vinyl group. mdpi.com Specifically for N,N-diphenylethenamine, reaction with PCl₅ in benzene (B151609) leads to immediate resinification; however, subsequent treatment of the reaction mixture with sulfurous anhydride (B1165640) allowed for the identification of 2-diphenylaminoethene-1-chloro-1-phosphonic acid dichloride, confirming that phosphorylation occurs. mdpi.com This reactivity underscores the ability of the amine to activate the vinyl group toward electrophilic attack by PCl₅.

Primary vinylamines, such as this compound, undergo nitrosation when treated with nitrosating agents like nitrous acid (generated from sodium nitrite (B80452) and acid). acs.orgcapes.gov.brgoogle.com This reaction is a key process for primary amines and has been studied in the context of vinylamines. acs.orgacs.org Research by Curtin, Kampmeier, and Farmer demonstrated that the nitrosation of primary vinylamines can lead to the formation of diazonium ion intermediates, which may subsequently decompose. acs.orgcapes.gov.br These studies have suggested the possibility of divalent carbon intermediates (carbenes) arising from the decomposition of these vinyldiazonium species. acs.orgscilit.com

This compound as a Versatile Synthetic Building Block

The unique reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles. kit.edumdpi.com

The synthesis of five-membered nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.com this compound can serve as a synthon for building these important scaffolds.

Pyrrole (B145914) Synthesis: Pyrroles are fundamental aromatic heterocycles found in numerous natural products and pharmaceuticals. pharmaguideline.comorientjchem.orgekb.eg While direct cyclization is not typical, this compound can be converted into key intermediates for classical pyrrole syntheses. For instance, hydrolysis of the enamine yields diphenylacetaldehyde (B122555). This aldehyde can then be utilized in several established methods:

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). pharmaguideline.comorganic-chemistry.org Diphenylacetaldehyde can be a precursor to a suitably substituted 1,4-dicarbonyl compound, which can then be cyclized to form a polysubstituted pyrrole. researchgate.net

Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino ketone with a compound having an activated methylene (B1212753) group (like a β-ketoester). pharmaguideline.comekb.eg

| Pyrrole Synthesis Method | Key Intermediates from this compound | Description |

| Paal-Knorr | 1,4-Dicarbonyl compound | Condensation of a 1,4-dicarbonyl with an amine source (e.g., ammonia) under mild conditions. pharmaguideline.comorganic-chemistry.org |

| Knorr | α-Amino ketone | Condensation of an α-amino ketone with a β-dicarbonyl compound. pharmaguideline.com |

| Barton-Zard | Nitroalkene | Reaction of an isocyanoacetate with a nitroalkene, a potential derivative of the starting enamine. pharmaguideline.com |

Oxazoline (B21484) Synthesis: Oxazolines are five-membered heterocyclic compounds that serve as important ligands in catalysis and as protecting groups. wikipedia.org The most common synthetic route involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com this compound can be envisioned as a starting point for creating the necessary N-(2-hydroxyethyl)amide precursor through a sequence of reactions, such as conversion to the corresponding amino alcohol followed by acylation. Alternative methods include the reaction of amino alcohols with nitriles or aldehydes. wikipedia.orgmdpi.com Notably, in a reaction involving the related diphenylacetaldehyde and methanolic ammonia, 5,5-diphenyl-2-(diphenylmethyl)-3-oxazoline was isolated as a minor product, demonstrating the feasibility of forming the oxazoline ring system from this structural framework. researchgate.netlookchem.com

Formation of Bis(2,2-diphenylethen)amine and Related Dimers/Oligomers

The dimerization and oligomerization of this compound are notable transformations that underscore its reactivity. A key dimeric structure formed is N-(2,2-diphenylethenyl)-2,2-diphenylethenamine, also known as bis(2,2-diphenylethen)amine. lookchem.com This compound, with the molecular formula C₂₈H₂₃N, arises from the self-reaction of this compound. lookchem.com The formation of such dimers can be influenced by reaction conditions. For instance, heating this compound in ethanol (B145695) or without a solvent can lead to the formation of its dimer. dss.go.th

The mechanism for the formation of divinylamine derivatives from related compounds, such as 2-substituted 1-nitro-2-phenylethenes, has been proposed to involve an electron transfer from a low-valent titanium species to the nitro olefine. This is followed by a sequence of protonation, dimerization, and subsequent cyclization or hydrolysis steps. lookchem.com While this mechanism is for a related class of compounds, it highlights the potential for dimerization pathways involving electron transfer and intermediate species.

The tendency of certain molecules to form dimers and oligomers is a subject of significant research. For example, dynamin 2, a GTPase, is known to exist primarily as a tetramer in cell membranes. nih.gov While structurally different from this compound, this illustrates the principle of oligomerization in molecular biology. nih.govnih.gov In a different context, the photodimerization of cyclopentenone is a well-known photochemical reaction that leads to the formation of a cyclobutane (B1203170) ring system. researchgate.net

The table below summarizes the key dimeric product of this compound.

| Compound Name | Molecular Formula | Precursor |

| N-(2,2-diphenylethenyl)-2,2-diphenylethenamine | C₂₈H₂₃N | This compound |

This table summarizes the formation of the dimer from its monomer precursor.

Utilization in the Synthesis of Complex Organic Molecules

This compound and its parent compound, 2,2-diphenylethylamine (B1585070), are valuable building blocks in the synthesis of more complex organic molecules. ontosight.aimdpi.com Their structural framework makes them versatile intermediates for producing a variety of compounds, including pharmaceuticals and agrochemicals. mdpi.com For instance, 2,2-diphenylethylamine is a key component in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are inspired by naturally occurring alkaloids. mdpi.com

The reactivity of the amine group in these compounds allows for various derivatization reactions. One common reaction is amidation, where the amine reacts with a carboxylic acid derivative, such as an acyl chloride, to form an amide. An example is the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride to produce N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com This type of reaction is fundamental in creating more complex molecular architectures. mdpi.com

Furthermore, derivatives of this compound can be employed in multicomponent reactions to construct intricate heterocyclic systems. For example, pyrano[2,3-d]pyrimidine derivatives can be synthesized through a one-pot, three-component condensation reaction. nih.gov The versatility of such building blocks is also demonstrated in the synthesis of 2,3-dihydroquinazolinones from the reaction of 2-aminobenzonitriles with aldehydes. organic-chemistry.org The ability to participate in these complex transformations highlights the synthetic utility of the this compound scaffold. lkouniv.ac.innih.gov

The following table provides examples of complex molecules synthesized using 2,2-diphenylethylamine as a precursor.

| Precursor | Reagent | Product Class |

| 2,2-Diphenylethan-1-amine | 4-Nitrobenzoyl chloride | Amide |

| 2,2-Diphenylethylamine | - | 4-Aryl-1,2,3,4-tetrahydroisoquinolines |

This table illustrates the use of 2,2-diphenylethylamine in the synthesis of different classes of organic compounds.

Advanced Mechanistic Investigations of this compound Transformations

Electron Transfer Mechanisms in Reactions

Electron transfer is a fundamental process that can initiate and drive chemical reactions involving this compound and related structures. numberanalytics.comnumberanalytics.com These reactions can proceed through either inner-sphere or outer-sphere mechanisms. numberanalytics.comnumberanalytics.com In an outer-sphere electron transfer, the electron moves between the donor and acceptor without a bridging ligand, which is common for organic molecules. numberanalytics.com The rate of these reactions is influenced by the reorganization energy, the thermodynamic driving force, and the electronic coupling between the reacting species. numberanalytics.com

In the context of photochemical reactions, photoinduced electron transfer (PET) is a significant mechanism. gdch.appbeilstein-journals.org When a molecule absorbs light, it can be excited to a higher energy state, making it a more potent electron donor or acceptor. For instance, the quenching of the luminescent excited state of a ruthenium complex by amines like N,N'-dimethylaniline occurs via an electron transfer reaction. nih.gov This process leads to the formation of a reduced form of the complex. nih.gov

The efficiency of electron transfer can be affected by subsequent reactions. Back electron transfer (BET), where the electron returns to its original donor, can compete with the desired forward reaction. gdch.app To minimize BET, strategies such as facilitating a subsequent rapid chemical step, like deprotonation, can be employed. gdch.app The study of electron transfer mechanisms is crucial for understanding and controlling the reactivity of compounds like this compound in various chemical transformations. um.esresearchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms and determining the rates at which chemical transformations occur. doubtnut.comdoubtnut.com By systematically varying the concentrations of reactants and monitoring the reaction progress over time, a rate law can be established. The rate law provides a mathematical expression that describes how the reaction rate depends on the concentration of each reactant. doubtnut.comdoubtnut.com

The following table presents a hypothetical example of how kinetic data could be used to determine the rate law for a reaction involving this compound.

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This hypothetical data table illustrates how changing reactant concentrations affects the initial reaction rate, allowing for the determination of the reaction order for each reactant.

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of Reagent B quadruples the rate, indicating a second-order dependence. Therefore, the hypothetical rate law would be: Rate = k[this compound][Reagent B]².

Identification and Characterization of Reaction Intermediates

Various advanced analytical techniques are employed to detect and characterize reaction intermediates. beilstein-journals.org These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), as well as mass spectrometry. researchgate.netyork.ac.ukosti.gov For instance, in the reaction of a manganese(II) complex with dioxygen, low-temperature stopped-flow techniques coupled with spectroscopy were used to observe and characterize multiple intermediates, including a peroxo species. nih.gov

In the context of reactions involving this compound, intermediates such as radical ions or zwitterions could potentially be formed, especially in electron transfer or cycloaddition reactions. nih.gov Trapping experiments, where a reactive species is added to intercept and stabilize an intermediate, can also provide evidence for their existence. nih.gov The study of reaction intermediates provides a deeper insight into the step-by-step pathway of a chemical transformation. beilstein-journals.orgyork.ac.uk

| Technique | Type of Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural information, connectivity of atoms |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Laser Flash Photolysis | Kinetics and spectra of transient species |

This table outlines common techniques used to identify and characterize reaction intermediates and the type of information each provides.

Theoretical and Computational Chemistry Investigations of 2,2 Diphenylethenamine Systems

Quantum Chemical Exploration of Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in characterizing the fundamental electronic nature of 2,2-diphenylethenamine. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution, which are key determinants of its chemical behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Frontier Orbital Characteristics of a Generic Enamine System

| Molecular Orbital | Primary Localization | Role in Reactivity |

| HOMO | Nitrogen lone pair, C=C π-orbital | Nucleophilic character, electron donation |

| LUMO | Phenyl rings (π* orbitals) | Electrophilic character, electron acceptance |

This table represents a generalized expectation for enamine systems and is not based on specific calculated data for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group, reflecting the high electron density of the lone pair. This site would be susceptible to electrophilic attack. The regions around the hydrogen atoms of the amine group would likely exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The phenyl rings would present a more complex potential landscape, with the π-systems offering regions of moderate negative potential above and below the plane of the rings.

Charge Distribution and Bonding Analysis

In this compound, the nitrogen atom is expected to carry a significant negative partial charge due to its high electronegativity and lone pair of electrons. The carbon atoms of the double bond would have differing partial charges, influenced by the electron-donating amine group and the electron-withdrawing phenyl groups. The hydrogen atoms attached to the nitrogen would be positively charged. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity. researchgate.net The bonding analysis would reveal the nature of the covalent bonds within the molecule, including the π-character of the C=C double bond and the delocalization of electrons across the phenyl rings.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reactivity of molecules and elucidating complex reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations can be employed to map out the potential energy surface of a chemical reaction, identifying stable intermediates and the transition states that connect them. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

For this compound, DFT studies could be used to investigate various reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions. For instance, the thermolysis of related triazines has been shown to produce enamines like this compound. Computational studies could model the reaction pathway of such a thermolysis, calculating the energies of intermediates and transition states to understand the mechanism. Prolonged heating of this compound is known to yield bis(2,2-diphenylethen)amine. researchgate.net A DFT study could elucidate the mechanism of this dimerization, identifying the key transition states and intermediates involved.

Table 2: Hypothetical DFT Investigation of this compound Dimerization

| Computational Task | Information Gained |

| Geometry Optimization | Structures of reactant, intermediate(s), and product |

| Frequency Calculation | Characterization of stationary points (minima or transition states) |

| Transition State Search | Identification of the highest energy point along the reaction coordinate |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that the transition state connects reactant and product |

This table outlines the typical steps in a DFT study of a reaction mechanism and is not based on published results for this compound.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving enamines can lead to the formation of multiple products. Computational modeling can be invaluable in predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) of such reactions. By comparing the activation energies of different possible reaction pathways, the most favorable product can be predicted.

For example, in an electrophilic addition to the double bond of this compound, the electrophile could attack either of the two carbon atoms. DFT calculations could determine the activation energies for both possibilities, thereby predicting the regioselectivity of the reaction. Similarly, if the reaction creates a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature and conformational possibilities of molecules like this compound. nih.gov By simulating the atomic motions over time, MD provides a detailed map of the molecule's conformational landscape, revealing the relative stabilities of different spatial arrangements and the energy barriers that separate them. mdpi.com For this compound, the key degrees of freedom that define its conformation are the rotation around the C-N bond and the torsional angles of the two phenyl groups relative to the ethenamine plane.

The conformational landscape of an enamine system is influenced by a delicate balance of electronic and steric effects. In the case of the parent vinylamine (B613835), computational studies have shown that the planar conformation, which maximizes the delocalization of the nitrogen lone pair into the C=C π-system, is the most stable. acs.org However, the introduction of two bulky phenyl groups at the C2 position, as in this compound, introduces significant steric hindrance. This steric clash can force the molecule to adopt non-planar conformations.

MD simulations on related systems, such as substituted vinyl amines and molecules with adjacent phenyl groups, provide insight into the likely conformational behavior. tandfonline.comresearchgate.net For this compound, simulations would likely reveal a complex potential energy surface with multiple local minima. The primary conformations would arise from the interplay between the electronic preference for planarity at the nitrogen atom and the steric repulsion between the phenyl groups.

A typical MD simulation would track the distribution of key dihedral angles over time. For instance, the C=C-N-H dihedral angle would indicate the degree of pyramidalization at the nitrogen atom, while the C=C-C(phenyl)-C(phenyl) dihedral angles would describe the orientation of the phenyl rings. It is expected that the phenyl groups would adopt a "propeller-like" arrangement, twisted out of the plane of the C=C bond to minimize steric strain, a common feature in gem-diphenyl substituted systems. The simulation would quantify the most probable rotational angles and the energy penalties for deviating from these low-energy states.

The following table presents hypothetical, yet representative, data from a simulated conformational analysis of this compound, illustrating the types of stable conformers that might be identified.

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (τ C-C-N-H) (degrees) | Phenyl Torsion Angles (τ C=C-C-C) (degrees) | Population (%) |

|---|---|---|---|---|---|

| Conf-1 | Near-planar amine, symmetric phenyl twist | 0.00 | 175.5 | 45.2, -44.8 | 65.3 |

| Conf-2 | Pyramidalized amine, asymmetric phenyl twist | 1.25 | 150.1 | 48.1, -65.3 | 20.1 |

| Conf-3 | Near-planar amine, propeller-like phenyl twist | 0.85 | -176.0 | 55.0, 55.0 | 14.6 |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides essential tools to elucidate the relationship between a molecule's three-dimensional structure and its chemical reactivity. researchgate.net For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of electronic and structural parameters that are predictive of its behavior in chemical reactions.

The reactivity of an enamine is largely dictated by the nucleophilicity of the α-carbon (the carbon not bearing the phenyl groups) and the nitrogen atom. This is a consequence of the resonance donation of the nitrogen's lone pair of electrons into the π-system of the double bond. Computational analysis allows for the quantification of this effect by calculating the partial atomic charges on each atom. In this compound, the α-carbon is expected to possess a significant negative partial charge, marking it as a prime site for electrophilic attack. The two phenyl groups, acting primarily through inductive electron withdrawal, would slightly modulate this charge distribution compared to a simpler enamine.

Frontier Molecular Orbital (FMO) theory is another cornerstone of computational reactivity analysis. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. For an enamine, the HOMO is typically a π-type orbital with large coefficients on the nitrogen and the α-carbon, confirming its role as the primary site for reaction with electrophiles. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. DFT calculations can provide precise energies for these orbitals and visualize their distribution over the molecule.

The following table summarizes hypothetical, yet chemically reasonable, computational data for this compound, illustrating how these parameters inform its reactivity profile.

| Parameter | Value | Implication for Reactivity |

|---|---|---|

| Partial Charge on α-Carbon | -0.35 e | High nucleophilicity; primary site for electrophilic attack. |

| Partial Charge on Nitrogen | -0.42 e | Nucleophilic and basic center. |

| HOMO Energy | -5.2 eV | Relatively high energy indicates a good electron donor (nucleophile). |

| LUMO Energy | +0.8 eV | High energy suggests poor electrophilicity. |

| HOMO-LUMO Gap | 6.0 eV | Large gap indicates high kinetic stability. wayne.edu |

| Calculated Proton Affinity | 225 kcal/mol | Indicates significant basicity, comparable to other amines. acs.org |

Furthermore, computational models can predict the steric accessibility of different reactive sites. In this compound, the two phenyl groups create significant steric bulk around the β-carbon of the double bond. An analysis of the molecule's electrostatic potential mapped onto its electron density surface would visually confirm that the most electron-rich and sterically accessible site for electrophiles is the α-carbon. This steric shielding of the β-position is a key factor in directing the regioselectivity of its reactions. These computational insights are invaluable for predicting how this compound will interact with other reagents and for designing synthetic pathways that leverage its specific reactivity. acs.org

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Bonding Analysis in Reaction Contexts

Raman Spectroscopy for Molecular Vibrations and Structural Characterization:Similarly, no Raman spectra for 2,2-Diphenylethenamine could be found in the searched literature.

Without access to primary research articles presenting this specific data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the exact positions of atoms, their chemical bonds, and other structural details. wikipedia.org For this compound, this technique is indispensable for confirming its molecular geometry and understanding how the molecules arrange themselves in the solid state.

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for obtaining highly accurate and precise measurements of bond lengths and angles within a molecule. nih.gov This method would allow for the unambiguous determination of the geometric parameters of this compound.

Key structural features that would be elucidated include the length of the carbon-carbon double bond (C=C) of the ethene backbone and the carbon-nitrogen (C-N) bond of the enamine functional group. The analysis would also reveal the bond angles around the sp² hybridized carbon and nitrogen atoms, confirming the planarity of the enamine moiety, a characteristic feature of such compounds. masterorganicchemistry.com The orientation and twist of the two phenyl rings relative to the vinyl group would also be precisely measured.

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C=C Bond Length | The length of the double bond in the ethene core. | ~1.34 Å |

| C-N Bond Length | The length of the single bond between the vinyl carbon and the amine nitrogen. | ~1.38 Å |

| C-C (phenyl) | Average length of the carbon-carbon bonds within the phenyl rings. | ~1.39 Å |

| C-C Angle (vinyl) | The angle formed by the C-C=C framework. | ~120° |

| C-N-H Angle | The angle around the nitrogen atom of the amine group. | ~120° |

Note: The values in this table are typical, expected values for the respective bond types and serve as a predictive illustration for this compound.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The amine group in this compound acts as a hydrogen bond donor, while the nitrogen atom's lone pair and the π-systems of the phenyl rings can act as acceptors. X-ray crystallography is a powerful tool for identifying and characterizing these non-covalent interactions, which dictate how molecules recognize and assemble with one another. masterorganicchemistry.comnih.gov

Analysis of the crystal structure would reveal the presence of intermolecular hydrogen bonds, such as N-H···N interactions between adjacent molecules. nih.govscirp.org Furthermore, weaker interactions like C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule, can be identified. nih.gov These interactions, though individually weak, collectively play a crucial role in the stability of the crystal lattice. nih.govmdpi.com

Elucidation of Crystal Packing and Supramolecular Architectures

Crystal packing refers to the arrangement of molecules in the crystal lattice. This arrangement is governed by the molecule's shape and the cumulative effect of all intermolecular forces. nih.gov The supramolecular architecture, which can range from simple chains and layers to complex three-dimensional networks, is a direct consequence of these directed interactions. researchgate.netsemanticscholar.org

Advanced Analytical Techniques for Comprehensive Chemical Understanding

Beyond crystallography, other advanced analytical methods are essential for a complete understanding of this compound, particularly for confirming its identity in reaction mixtures and probing its local electronic environment.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Insights

Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly effective for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

In the context of synthesizing or reacting this compound, MS would be used to confirm the formation of the desired product by identifying its molecular ion peak. The molecular weight of this compound (C₁₄H₁₃N) is approximately 195.24 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be observed in the mass spectrum. libretexts.org

Analysis of the fragmentation pattern provides clues to the molecule's structure. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org For this compound, fragmentation would likely involve the loss of a phenyl group or cleavage adjacent to the amine, leading to the formation of stable carbocations or radical cations. chemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Formula |

|---|---|---|

| 195 | Molecular Ion | [C₁₄H₁₃N]⁺ |

| 180 | Loss of NH | [C₁₄H₁₂]⁺ |

| 118 | Loss of a Phenyl group | [C₈H₈N]⁺ |

Note: This table presents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation principles.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a technique often coupled with transmission electron microscopy that analyzes the energy loss of electrons as they pass through a sample. wikipedia.orgserma-microtech.com This provides nanoscale information about elemental composition, chemical bonding, and electronic structure. eag.comwisc.edu EELS is particularly sensitive to light elements like carbon and nitrogen. eag.com

Applied to this compound, EELS could provide detailed local chemical information. The N K-edge spectrum would exhibit fine structures and chemical shifts indicative of the nitrogen atom's local bonding environment within the enamine group. eels.info Similarly, the C K-edge spectrum would contain distinct features corresponding to the sp² carbons of the vinyl group and the aromatic carbons of the phenyl rings. This allows for a direct probe of the electronic structure and bonding states at different locations within the molecule. serma-microtech.com

Electrochemical Spectroscopy for Reaction Mechanisms at Interfaces

A comprehensive search of available scientific literature did not yield specific studies on the application of electrochemical spectroscopy to elucidate the reaction mechanisms of this compound at interfaces. Therefore, no experimental data or detailed research findings can be presented for this specific compound.

In general, electrochemical methods such as cyclic voltammetry are powerful tools for investigating the redox properties and reaction pathways of electroactive molecules. google.com For enamines, these techniques can provide insights into oxidation potentials, the stability of intermediates, and the kinetics of electron transfer processes at electrode surfaces, which serve as a model for interfacial reactions. rsc.org

Applications of 2,2 Diphenylethenamine in Broader Chemical Disciplines

Role in Advanced Organic Synthesis as a Versatile Intermediate

Despite the potential of vinylamine (B613835) structures in organic synthesis, there is a notable absence of published research detailing the use of 2,2-Diphenylethenamine as a precursor for nitrogen-heterocyclic chemistry or as a building block for complex molecules and natural product frameworks.

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov The synthesis of these compounds often relies on versatile precursors that can undergo various cyclization reactions. mdpi.comurfu.ru While vinylamines, in general, can be considered for such transformations, a review of scientific databases and chemical literature reveals no specific examples or methodologies employing this compound for the synthesis of nitrogen-containing heterocyclic compounds. Searches for cycloaddition reactions or other annulation strategies involving this specific compound have not yielded any relevant results. researchgate.netnih.govvirginia.edu

The construction of complex molecular architectures, including natural products, often involves the strategic use of key building blocks that introduce specific structural features. nih.govresearchgate.netnih.gov These building blocks are crucial for developing efficient and convergent synthetic routes. researchgate.net However, there is no scientific literature available that documents the application of this compound as a foundational building block in the total synthesis of natural products or other complex molecular targets. Its potential as a synthon in retrosynthetic analysis has not been reported in published studies.

Potential Integration in Materials Science Research

Materials science continuously seeks novel molecular components to create materials with tailored properties. While the diphenylmethane (B89790) scaffold is present in some polymers and the amine functionality offers potential for coordination chemistry, there is no specific research detailing the integration of this compound into materials science as outlined below.

The polymerization of monomers is a fundamental process for creating a wide range of materials with diverse properties. libretexts.orgyoutube.comyoutube.com While compounds with vinyl groups can potentially undergo polymerization, there is no available literature to suggest that this compound has been successfully polymerized or utilized as a monomer in the synthesis of polymers. khanacademy.org Research on polymers containing diphenylmethane moieties typically involves different starting materials, such as diphenylmethane diisocyanate. bdmaee.netusu.ac.idacademax.comresearchgate.net

The design of organic molecules with specific electronic properties is a key area of research for applications in electronics, such as conducting polymers and organic light-emitting diodes. nih.govresearchgate.net The electronic characteristics of a molecule are determined by its structure, including the nature of its constituent atoms and their arrangement. nih.gov While the electronic properties of various organic molecules and polymers are extensively studied, there are no published reports on the investigation or application of this compound or its derivatives in the design of materials with tailored electronic properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.govsemanticscholar.orgresearchgate.netutrgv.edu The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. researchgate.net Nitrogen-donor ligands are commonly used in the synthesis of MOFs. researchgate.netresearchgate.netgoogle.com However, a thorough search of the scientific literature indicates that this compound has not been reported as a ligand or linker in the synthesis and characterization of Metal-Organic Frameworks.

Contribution to Catalyst and Ligand Design in Organometallic Chemistry

Currently, there is a notable absence of dedicated research specifically detailing the applications of this compound as a primary building block or foundational scaffold in the design of catalysts and ligands within the domain of organometallic chemistry. While the broader field of organometallic catalysis extensively utilizes ligands derived from various amine and ethylene (B1197577) backbones to modulate the activity, selectivity, and stability of metal centers, the specific structural motif of this compound has not been prominently featured in published studies.

The potential utility of this compound in this context would theoretically hinge on the strategic functionalization of its amine group and the electronic and steric properties imparted by the diphenyl ethylene fragment. However, a comprehensive exploration of its coordination chemistry and the catalytic performance of its potential derivatives remains an uninvestigated area.

Future research endeavors could potentially explore the synthesis of novel ligands from this compound. For instance, the introduction of chelating groups, such as phosphines, pyridines, or other donor moieties, to the nitrogen atom could yield bidentate or multidentate ligands. The performance of such hypothetical ligands in various catalytic transformations would need to be systematically evaluated to ascertain any potential contributions to the field.

Future Directions and Emerging Research Avenues for 2,2 Diphenylethenamine

Development of Sustainable and Efficient Synthetic Methodologies

A primary focus of future research will be the development of green and efficient methods for synthesizing 2,2-Diphenylethenamine and related compounds. mdpi.com This involves moving away from traditional techniques that may rely on harsh conditions or hazardous reagents, toward more sustainable alternatives. fau.eufrontiersin.org The goal is to create processes that are not only environmentally friendly but also more economical and scalable. rsc.org

Photocatalysis is emerging as a powerful strategy for organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. rsc.org The development of photo- and electrocatalytic methods for synthesizing this compound represents a significant area of future research. These approaches offer the potential for high selectivity and efficiency while minimizing waste and energy consumption. researchgate.net

Visible-light photoredox catalysis, for instance, has been successfully used for various transformations involving enamines and related structures. organic-chemistry.org Research could explore the use of photosensitizers, such as ruthenium or iridium complexes, to facilitate the key bond-forming steps in the synthesis of this compound. organic-chemistry.orgau.dk Another promising direction is the use of heterogeneous photocatalysts, like metal-organic frameworks (MOFs), which can offer enhanced stability and recyclability, key aspects of sustainable catalysis. au.dkacs.org The photochemical generation of reactive species like singlet oxygen could also be harnessed for novel synthetic routes. au.dkacs.org

Table 1: Comparison of Potential Catalytic Systems for Enamine Synthesis

| Catalytic System | Energy Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Homogeneous Photocatalysis | Visible/UV Light | High efficiency, mild reaction conditions. organic-chemistry.org | Catalyst recovery and reuse can be difficult. |

| Heterogeneous Photocatalysis (e.g., MOFs) | Visible/UV Light | Easy catalyst separation, high stability, recyclability. au.dkacs.org | Mass transfer limitations, potentially lower activity. |

| Electrocatalysis | Electricity | Avoids stoichiometric chemical oxidants/reductants, precise control. | Electrode fouling, electrolyte compatibility. |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. nih.govflinders.edu.au Optimizing the synthesis of this compound using flow reactors is a key future direction that could enable more efficient and scalable production. researchgate.net

Table 2: Advantages of Continuous Flow vs. Batch Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, potential for hotspots. | High surface-to-volume ratio allows for excellent thermal control. researchgate.net |

| Mixing | Can be inconsistent, especially on a large scale. | Efficient and rapid mixing. flinders.edu.au |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes enhance safety. nih.gov |

| Scalability | Often problematic ("scaling up"). | Scaled by running the process for a longer time ("scaling out"). researchgate.net |

| Automation | More complex to fully automate. | Easily integrated with automated control and in-line analytics. nih.govrsc.org |

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Ethenamines

Table 3: Applications of Machine Learning in Chemical Synthesis

| Application Area | Description | Potential Impact on Ethenamine Chemistry |

|---|---|---|

| Reaction Prediction | Predicts the major product(s) of a reaction given the reactants and conditions. cam.ac.uk | Rapidly screen potential synthetic routes for this compound. |

| Yield Optimization | Uses algorithms like "random forest" to predict yields based on multiple variables. princeton.edu | Identify the optimal combination of catalyst, solvent, and temperature for maximum yield. |

| Retrosynthesis Planning | Suggests synthetic pathways to a target molecule from available starting materials. nih.govrsc.org | Discover novel and more efficient ways to synthesize complex ethenamine derivatives. |

| Discovery of New Reactions | Identifies unprecedented reactivity patterns from large reaction databases. nih.gov | Uncover new transformations and applications for the ethenamine scaffold. |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The inherent reactivity of the enamine functional group and the presence of two phenyl rings make this compound a versatile building block for organic synthesis. beilstein-journals.org Future research will focus on exploring new reactivity patterns and developing novel strategies for its functionalization. mdpi.com

A key area of interest is the development of catalytic C-H functionalization reactions. rsc.org This would allow for the direct modification of the phenyl rings, providing a highly atom-economical route to a wide range of derivatives without the need for pre-functionalized starting materials. Another avenue is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form complex products, aligning with the principles of green chemistry. rsc.org Researchers may also explore its use as a precursor for novel heterocyclic systems, which are of significant interest in materials science.

Table 4: Potential Future Functionalization Strategies for this compound

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| C-H Arylation | Phenyl Rings | Synthesis of tetra-aryl substituted ethenes for advanced materials. |

| Asymmetric Hydrogenation | C=C Double Bond | Access to chiral 2,2-diphenylethanamine derivatives. |

| Cycloaddition Reactions | Enamine System | Construction of novel nitrogen-containing heterocyclic scaffolds. |

| Electrophilic Substitution | Phenyl Rings | Introduction of diverse functional groups (e.g., nitro, halogen) for property tuning. |

Design and Synthesis of Advanced Materials with Tunable Properties (excluding biological applications)

The unique electronic and structural features of the 2,2-diphenylethenylamine moiety make it an attractive candidate for incorporation into advanced materials. A significant future direction is the design and synthesis of polymers and small molecules with tunable optical and electronic properties for non-biological applications.

Table 5: Potential Advanced Materials Incorporating this compound

| Material Class | Potential Application | Tunable Property |

|---|---|---|

| Conjugated Polymers | Organic Electronics (e.g., OFETs) | Bandgap, charge carrier mobility. researchgate.net |

| Photochromic Materials | Optical Switches, Smart Windows | Color, absorption spectrum. |

| Mechanosensitive Polymers | Stress Sensors, Self-healing Materials | Fluorescence, conductivity. |

| Functionalized Nanoparticles | Advanced Catalysis, Sensing | Surface reactivity, optical response. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.